molecular formula C18H29ClN2O4 B2597015 Ethyl 4-(3-(4-ethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride CAS No. 1052406-08-2

Ethyl 4-(3-(4-ethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2597015
CAS No.: 1052406-08-2
M. Wt: 372.89
InChI Key: TZWVINJFCMVQEK-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(4-ethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The compound’s structure includes a piperazine ring, which is a common motif in many bioactive molecules, and an ethylphenoxy group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(4-ethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate ethyl 4-(5-hydroxypentyl)piperazine-1-carboxylate. This intermediate is synthesized through a reaction involving piperazine and ethyl chloroformate, followed by the addition of 4-ethylphenol under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as refluxing the reaction mixture, purification through column chromatography, and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(4-ethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the carboxylate group to an alcohol.

    Substitution: The ethylphenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

Ethyl 4-(3-(4-ethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(4-ethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as:

    Trimetazidine: Used in the treatment of angina pectoris.

    Ranolazine: Used for chronic angina.

    Aripiprazole: An antipsychotic medication.

Uniqueness

Ethyl 4-(3-(4-ethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is unique due to its specific structural features, such as the ethylphenoxy group and the hydroxylpropyl moiety. These features contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 4-[3-(4-ethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4.ClH/c1-3-15-5-7-17(8-6-15)24-14-16(21)13-19-9-11-20(12-10-19)18(22)23-4-2;/h5-8,16,21H,3-4,9-14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWVINJFCMVQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C(=O)OCC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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